molecular formula C17H20N2O4 B13727583 (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

Cat. No.: B13727583
M. Wt: 316.35 g/mol
InChI Key: AVCAAQIORRKXMZ-NBFOIZRFSA-N
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Description

(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of tert-butyl dicarbonate (Boc2O) as the Boc source, along with a base such as triethylamine (TEA) to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. These methods provide better control over reaction parameters, leading to higher yields and purity of the final product. The use of microreactors also minimizes waste and reduces the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Indole-3-carbinols.

    Reduction: Reduced indole derivatives.

    Substitution: Alkylated indole derivatives.

Scientific Research Applications

(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites of the molecule. The indole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-(tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is unique due to its specific combination of the Boc-protected indole core, which provides both stability and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and potential therapeutic agents .

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)14-13-10(8-12(19-14)15(20)21)9-6-4-5-7-11(9)18-13/h4-7,12,14,18-19H,8H2,1-3H3,(H,20,21)/t12-,14?/m0/s1

InChI Key

AVCAAQIORRKXMZ-NBFOIZRFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1C2=C(C[C@H](N1)C(=O)O)C3=CC=CC=C3N2

Canonical SMILES

CC(C)(C)OC(=O)C1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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